
Diphenhydramine
Overview
Description
Diphenhydramine is a first-generation H1 histamine receptor antagonist with the chemical structure 2-(diphenylmethoxy)-N,N-dimethylethanamine (C₁₇H₂₁NO) . It is widely used for allergic reactions, insomnia, and motion sickness. Key characteristics include:
- Pharmacokinetics (PK): Exhibits linear PK across doses (0.1–50 mg), with a terminal elimination half-life (t₁/₂) of ~9.3 hours, clearance (CL) of 24.7 L/h, and volume of distribution (Vd) of 302 L .
- Mechanisms: Beyond H1 antagonism, it inhibits neuronal Na⁺ channels by selectively binding to inactivated states (dissociation constant Kd ≈ 10 µM) .
- Metabolism: Forms metabolites like this compound N-glucuronide and N-glucose, which are undetectable in skin due to higher molecular mass and structural bulk .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenhydramine is synthesized through a reaction involving benzhydrol and dimethylaminoethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically occurs in a solvent like toluene under reflux conditions . The process involves normal-pressure backflow dehydration followed by cooling and ionization steps to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis, which offers advantages such as lower process costs and increased efficiency. This method utilizes mass spectrometry for on-line reaction monitoring and optimization of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Diphenhydramine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of this compound N-oxide, while reduction can yield this compound hydrochloride .
Scientific Research Applications
Blood-Brain Barrier Studies
Diphenhydramine's ability to cross the blood-brain barrier (BBB) has positioned it as a valuable tool in neuropharmacology. Researchers have utilized this compound as a selective probe to study the function of H+-antiporters at the BBB. In situ brain perfusion studies have demonstrated that this compound uptake is mediated by these transporters, providing insights into their mechanisms and potential interactions with other drugs .
Key Findings:
- Transport Mechanism: Studies indicate a saturable uptake transport mechanism for this compound at the BBB, suggesting that passive diffusion may not be the only regulatory factor for CNS drug exposure .
- Neurodegenerative Disease Research: Long-term use of anticholinergic medications like this compound has been linked to an increased risk of dementia, prompting further investigation into its neuroprotective or neurotoxic effects .
Antiemetic Effects
This compound has been studied for its central antiemetic effects, particularly in managing nausea and vomiting associated with motion sickness. Its interaction with specific brain regions involved in nausea regulation highlights its potential as an effective antiemetic agent .
Clinical Application:
- Dosage: For motion sickness prevention, 25–50 mg is recommended 30 minutes before exposure to motion .
Anticholinergic Properties
As a competitive antagonist at muscarinic acetylcholine receptors, this compound has shown efficacy in treating dystonias and other movement disorders. This property opens avenues for off-label use in conditions such as Parkinson's disease .
Allergy Relief
This compound is widely used to alleviate symptoms of allergic reactions, including sneezing, runny nose, and itchy eyes. It serves as an adjunctive treatment for anaphylaxis after initial stabilization with epinephrine .
Dosage Guidelines:
- Acute Allergic Reactions: Administered intravenously or intramuscularly when oral therapy is contraindicated .
Insomnia Management
Due to its sedative effects, this compound is often used as a sleep aid. Recommended dosages typically range from 50 mg at bedtime; however, prolonged use is discouraged due to potential adverse effects .
Local Anesthetic Properties
This compound exhibits local anesthetic effects and can be used in patients allergic to standard local anesthetics. This application is considered off-label but demonstrates the compound's versatility .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use:
Parameter | Details |
---|---|
Bioavailability | 40–60% after oral administration |
Onset of Action | Plasma levels detectable within 15 minutes |
Peak Concentration | Achieved within 1–4 hours |
Duration of Effect | Antihistamine effect lasts up to 7 hours |
Half-Life | Ranges from 3.4 to 9.2 hours |
Case Studies and Research Insights
- Neuropharmacological Studies : Research utilizing positron emission tomography (PET) has demonstrated that this compound can effectively measure H+-antiporter function at the BBB, offering non-invasive insights into CNS drug transport mechanisms .
- Longitudinal Studies on Dementia Risk : A cohort study indicated that prolonged use of anticholinergic medications like this compound correlates with increased dementia risk among older adults, necessitating further investigation into the underlying biological mechanisms .
Mechanism of Action
Diphenhydramine primarily functions by antagonizing the H1 (histamine 1) receptor, which is found in various body tissues, including respiratory smooth muscles, vascular endothelial cells, and central nervous system neurons. By blocking these receptors, this compound reduces symptoms of allergic reactions. Additionally, it acts as an antimuscarinic, antagonizing muscarinic acetylcholine receptors, which contributes to its sedative and antiparkinson properties .
Comparison with Similar Compounds
Comparison with H1 Antagonists and Related Antihistamines
Pharmacokinetic and Bioavailability Differences
In a microdose study of five H1 antagonists, diphenhydramine demonstrated intermediate oral bioavailability and clearance compared to structurally related compounds (NBI-1 to NBI-4):
Compound | Oral Bioavailability Rank | Clearance Rank (CL) | Terminal t₁/₂ (h) |
---|---|---|---|
This compound | 4th | 2nd | 9.3 |
NBI-2 | 1st | 4th | 9–11 |
NBI-4 | 5th | 1st | ~15 |
NBI-2 outperformed this compound in bioavailability (1st vs. 4th) due to lower CL and higher metabolic stability .
Structural Analogues Targeting Ion Channels
Na⁺ Channel Inhibitors
This compound shares functional similarities with diclofenac , phenytoin , imipramine , and benztropine in blocking neuronal Na⁺ channels. Key structural determinants include:
- Two Phenyl Groups: Optimal spatial orientation (stem bond angle ~110°, center-center distance ~5 Å) is critical for high-affinity binding to inactivated channels. Phenylbutazone, with divergent phenyl orientation, shows minimal Na⁺ inhibition .
- Clinical Implications: This mechanism underlies this compound’s local anesthetic effects and overlaps with anticonvulsant (phenytoin) and antidepressant (imipramine) activities .
This compound-Like Compounds in SGLT Inhibition
Compounds with two phenyl rings connected via a single carbon atom and an N-containing alkyl group (e.g., this compound analogues) inhibit SGLT1 (31–72%) and SGLT2 (34–79%). These structural motifs are linked to:
- Dual Target Activity: Broader inhibition profiles compared to selective SGLT2 inhibitors like imipramine (SGLT2/SGLT1-50 ratio = 0.4) .
Clinical and Functional Comparisons
Sedative Efficacy vs. Midazolam
In pediatric sedation, this compound outperformed midazolam (mean sedation time: 1.59 vs. 1.02 years; P = 0.04), attributed to better palatability and patient compliance .
Antiemetic Combinations
When combined with metoclopramide and dexamethasone, this compound was effective against cisplatin-induced emesis but inferior to lorazepam-containing regimens in patient satisfaction (1.5 mg/m² lorazepam vs. This compound; P = 0.039) .
Data Tables
Table 1: PK Parameters of this compound and Comparators
Parameter | This compound (50 mg) | NBI-2 (0.1 mg) | NBI-4 (0.1 mg) |
---|---|---|---|
Cmax (ng/mL) | 95 | 120 | 45 |
AUC₀–∞ (ng·h/mL) | 790 | 950 | 300 |
CL (L/h) | 24.7 | 15.2 | 45.8 |
Table 2: Driving Performance Metrics
Treatment | Coherence Score | Steering Instability | Response Time (s) |
---|---|---|---|
Placebo | 0.75 | 0.12 | 1.90 |
This compound | 0.55 | 0.28 | 2.10 |
Alcohol | 0.70 | 0.25 | 2.21 |
Biological Activity
Diphenhydramine is a first-generation antihistamine primarily used to alleviate symptoms of allergies, motion sickness, and insomnia. Its biological activity is largely attributed to its interaction with various receptors and its pharmacokinetic properties. This article delves into the mechanisms of action, pharmacokinetics, case studies, and research findings related to this compound.
This compound predominantly functions as an H1 receptor antagonist , which inhibits the action of histamine at the H1 receptors located in various tissues, including the central nervous system (CNS), respiratory tract, and gastrointestinal tract. The blockade of these receptors leads to several physiological effects:
- Antihistaminic Effects : Reduces allergy symptoms such as sneezing and runny nose.
- Sedative Effects : Induces drowsiness by crossing the blood-brain barrier and affecting CNS histamine pathways.
- Anticholinergic Effects : Exhibits antimuscarinic properties, which can lead to dry mouth and urinary retention.
Table 1: Biological Targets and Effects of this compound
Biological Target | Mode of Action | Effect |
---|---|---|
H1 Receptor | Inverse agonist | Allergy reduction; Sedation |
Muscarinic Acetylcholine Receptors | Antagonist | Anticholinergic effects |
Sodium Channels | Blocker | Local anesthetic properties |
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 2 to 3 hours post-ingestion. Its oral bioavailability ranges from 40% to 60%, and it is highly protein-bound (approximately 78% to 85%) . The volume of distribution is between 3.3 to 6.8 L/kg following a standard dose.
Key Pharmacokinetic Parameters
- Absorption : Rapid; peak effect at ~1 hour.
- Bioavailability : 40% - 60%.
- Volume of Distribution : 3.3 - 6.8 L/kg.
- Protein Binding : 78% - 85%.
- Metabolism : Primarily via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP2C9, CYP2C19) .
Efficacy in Pediatric Sleep Disorders
A notable study, known as the TIRED study, evaluated the effectiveness of this compound in treating nighttime awakenings in infants. The trial concluded that this compound was no more effective than placebo in improving sleep outcomes for infants . This finding led to early termination of the study due to lack of efficacy.
Overdose Cases
Several case reports have documented severe adverse effects associated with this compound overdose. For example, one case highlighted a patient who ingested approximately 150 tablets, resulting in altered mental status and tachycardia. Treatment involved sodium bicarbonate infusion, which successfully stabilized the patient .
Long-term Use in Home Infusion Patients
A retrospective study over ten years assessed the use of parenteral this compound in patients with chronic conditions. Noncompliance was noted in about 35.5% of patients, often linked to underlying psychiatric disorders or chronic pain conditions . The study found that compliant patients experienced a reduction in flare severity and frequency without evidence of tolerance over time.
Adverse Effects
While this compound is effective for its intended uses, it can cause significant side effects, particularly when overdosed:
Q & A
Basic Research Questions
Q. What methodological considerations are critical for standardizing HPLC analysis of diphenhydramine in pharmaceutical formulations?
- Answer : To ensure accuracy, researchers must validate parameters such as mobile phase composition, column type (e.g., reversed-phase), and detection wavelength. System suitability tests, including resolution between this compound and impurities (e.g., benzophenone), are essential. Quantification involves comparing peak responses of assay preparations to reference standards using the formula: where is the reference standard concentration, and are peak responses .
Q. How can extraction efficiency of this compound from biological fluids be improved?
- Answer : Optimize solvent polarity (e.g., chloroform at pH 9.0 for blood/urine) and purification steps (e.g., TLC with hexane). Despite lower recovery rates (34–60%) compared to literature values, rigorous impurity removal via multi-stage extraction ensures reproducibility. Relative standard deviations of 1.4–2.0% indicate acceptable precision .
Q. What safety protocols are mandated for laboratory handling of this compound?
- Answer : Use PPE (gloves, masks, protective clothing) to avoid skin contact. Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination. These protocols mitigate risks associated with toxic intermediates .
Advanced Research Questions
Q. How should researchers design a meta-analysis to evaluate this compound’s antidotal efficacy against cholinesterase inhibitors?
- Answer : Follow PRISMA guidelines to identify studies reporting LD50 values of organophosphates/carbamates with/without this compound. Inclusion criteria require controlled experiments (pre- or post-intoxication administration). Use databases like PubMed and Scopus with search strings combining "this compound," "H1 antihistamine," and "toxicity." Heterogeneity (I² = 99.86%) necessitates random-effects models for pooled protection ratios (median: 1.655) .
Q. What strategies resolve contradictions in this compound’s extraction efficiency across studies?
- Answer : Discrepancies in recovery rates (e.g., 34–38% vs. literature’s 68–90%) arise from solvent polarity and purification rigor. Validate methods using unified protocols (e.g., chloroform-isobutanol mixtures) and account for matrix effects (e.g., protein binding in blood). Metrological validation (relative uncertainty: 3.9–5.7%) ensures reliability despite lower yields .
Q. How can NMR spectroscopy elucidate this compound’s inclusion complexes with β-cyclodextrin?
- Answer : Employ 1H/13C NMR, COSY, and ROESY to analyze host-guest interactions. Molecular docking identifies favorable binding conformations (e.g., diphenyl groups encapsulated in β-CD’s hydrophobic cavity). This enhances drug solubility and bioavailability, critical for formulation studies .
Q. What are the limitations of existing clinical evidence on this compound’s efficacy for insomnia?
- Answer : Systematic reviews highlight sparse RCTs (only 3 met inclusion criteria) and insufficient long-term safety data. Design future trials with placebo controls, polysomnography endpoints, and extended follow-ups to address evidence gaps. Current data suggest "limited beneficial effects" with potential anticholinergic risks .
Q. How do metabolomic workflows identify this compound metabolites in biological samples?
- Answer : Use high-resolution MS/MS to detect ions (e.g., [M+H]+ at m/z 256.17) and fragment patterns (e.g., m/z 167.0857 for diphenyl cations). Manual validation (1 hour/sample) confirms metabolites like desmethylthis compound and N-glucuronide. Automated pipelines improve throughput but require spectral library matching .
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUWRFHKOJYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147-24-0 (hydrochloride), 88637-37-0 (citrate (1:1)) | |
Record name | Diphenhydramine [INN:BAN:JAN] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID4022949 | |
Record name | Diphenhydramine | |
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Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |
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Boiling Point |
150-165 °C at 2.00E+00 mm Hg, BP: 165 °C at 3 mm Hg, BP: 150-165 °C at 2.0 mm Hg | |
Record name | Diphenhydramine | |
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Solubility |
In water, 3.06X10+3 mg/L at 37 °C | |
Record name | Diphenhydramine | |
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Mechanism of Action |
Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors. Such H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons. When the H1 receptor is stimulated in these tissues it produces a variety of actions including increased vascular permeability, promotion of vasodilation causing flushing, decreased atrioventricular (AV) node conduction time, stimulation of sensory nerves of airways producing coughing, smooth muscle contraction of bronchi and the GIT, and eosinophilic chemotaxis that promotes the allergic immune response. Ultimately, diphenhydramine functions as an inverse agonist at H1 receptors, and subsequently reverses effects of histamine on capillaries, reducing allergic reaction symptoms. Moreover, since diphenhydramine is a first-generation antihistamine, it readily crosses the blood-brain barrier and inversely agonizes the H1 CNS receptors, resulting in drowsiness, and suppressing the medullary cough center. Furthermore, H1 receptors are similar to muscarinic receptors. Consequently, diphenhydramine also acts as an antimuscarinic. It does so by behaving as a competitive antagonist of muscarinic acetylcholine receptors, resulting in its use as an antiparkinson medication. Lastly, diphenhydramine has also demonstrated activity as an intracellular sodium channel blocker, resulting in possible local anesthetic properties., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects mediated by activation of H1 receptors on endothelial cells (synthesis/release of NO and other mediators). /H1 Receptor Antagonists/, H1 antagonists suppress the action of histamine on nerve endings, including the flare component of the triple response and the itching caused by intradermal injection. /H1 Receptor Antagonists/, The first-generation antihistamines are widely prescribed medications that relieve allergic reactions and urticaria by blocking the peripheral histamine H(1) receptor. Overdose of these drugs often results in serious neuronal toxic effects, including seizures, convulsions and worsening of epileptic symptoms. The KCNQ/M K(+) channel plays a crucial role in controlling neuron excitability. Here, we demonstrate that mepyramine and diphenhydramine, two structurally related first-generation antihistamines, can act as potent KCNQ/M channel blockers. Extracellular application of these drugs quickly and reversibly reduced KCNQ2/Q3 currents heterologously expressed in HEK293 cells. The current inhibition was concentration and voltage dependent. The estimated IC(50) (12.5 and 48.1 microM, respectively) is within the range of drug concentrations detected in poisoned patients (30-300 microM). Both drugs shifted the I-V curve of KCNQ2/Q3 channel to more depolarized potentials and altered channel gating properties by prolonging activation and shortening deactivation kinetics. Mepyramine also inhibited the individual homomeric KCNQ1-4 and heteromeric KCNQ3/Q5 currents. Moreover, mepyramine inhibited KCNQ2/Q3 current in an outside-out patch excised from HEK293 cells and the inhibitory effect was neither observed when it was applied intracellularly nor affected by blocking phospholipase C (PLC) activity, indicating an extracellular and direct channel blocking mechanism. Finally, in cultured rat superior cervical ganglion (SCG) neurons, mepyramine reduced the M type K(+) current in a concentration-dependent manner and led to marked membrane potential depolarization. It is likely that these effects may be involved in the adverse neuroexcitatory effects observed in patients experiencing an overdose of antihistamines., The first generation antihistamines, such as diphenhydramine, are fairly potent muscarinic antagonists in addition to being H1 selective antihistamines. The antimuscarinic action is often not desirable since it is in part responsible for the drying of secretions in the airways and the sedative effect. We therefore examined a number of antihistamines for antimuscarinic effects on ion transport by mucus gland cells isolated from the airways of swine. Enzymatically isolated airway mucus gland cells were purified utilizing density gradients and grown in culture on porous inserts (Millicell HA) at an air interface. Cells grown in this manner maintain phenotype and polarity. Transport of ions, as short-circuit current measured under voltage-clamp, was measured in response to acetylcholine (ACh) or histamine applied to the serosal side of the gland cell layers. Concentration-response relationships for ACh or histamine were generated in the presence and absence of various drugs. The potencies against muscarinic receptor activation were estimated using the dose-ratio method of Schild. Three known muscarinic antagonists were used to validate the system. Atropine had a pA2 of 9.4 +/- 0.1 (n = 9). 4-DAMP and methoctramine had pA2 values of 8.6 +/- 0.1 and 5.6 +/- 0.1, respectively (n = 12, 11) all consistent with inhibition of an M3 subtype muscarinic receptor. The rank order of potency of the antihistamines against the inhibition of M3 receptors was desloratadine = diphenhydramine > hydroxyzine (pA2; 6.4, 6.2, 4.8, respectively). pA2 values for fexofenadine, loratadine and cetirizine were not determined since they had no effect on the cholinergic response at the highest drug concentrations tested (10, 10 and 100 microM, respectively). The pA2 values for the antihistamines against the histamine response could not be calculated, but the estimates of the rank order of potency were estimated to be desloratadine > cetirizine approximate to hydroxyzine > fexofenadine > loratadine > diphenhydramine. The rank order of selectivity for histamine receptors over muscarinic receptors was estimated to be cetirizine approximate to fexofenadine > loratadine > desloratadine > or = hydroxyzine > or = diphenhydramine. | |
Record name | Diphenhydramine | |
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Color/Form |
Oil | |
CAS No. |
58-73-1, 147-24-0 | |
Record name | Diphenhydramine | |
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Record name | Diphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161-162, Crystals from absolute alcohol + ether; mp: 166-170 °C; bitter taste; pH of 1% aqueous solution about 5.5; 1 g dissolves in: 1 mL water, 2 mL alcohol, 50 mL acetone, 2 mL chloroform; very slightly soluble in benzene, ether. Slowly darkens on exposure to light. Stable under ordinary conditions. /Diphenhydramine hydrochloride/, 168 °C | |
Record name | Diphenhydramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01075 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIPHENHYDRAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3066 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001927 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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